N'-hydroxy-2-naphthalenecarboximidamide
Description
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Properties
CAS No. |
64893-54-5 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N'-hydroxynaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13) |
InChI Key |
UHJICFSTOCFOND-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=NO)N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=NO)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Structure and Properties of N'-hydroxy-2-naphthalenecarboximidamide
[1]
Executive Summary
This compound (also known as 2-naphthylamidoxime) is an organic compound featuring a naphthalene ring fused to an amidoxime functional group.[1] It serves as a pivotal building block in the synthesis of 1,2,4-oxadiazoles , a scaffold widely distributed in antimicrobial and anticancer therapeutics. Additionally, its ability to chelate transition metals (Fe, Cu, Ni) makes it valuable in analytical chemistry and metallo-pharmaceutical applications. This guide provides a rigorous analysis of its structural dynamics, synthetic pathways, and physicochemical profile.
Molecular Architecture & Tautomerism
The compound (
Structural Dynamics
In solution, 2-naphthylamidoxime exists in equilibrium between the amidoxime (major) and hydroxyamidine (minor) tautomers. Furthermore, the C=N bond allows for E (trans) and Z (cis) geometrical isomerism, with the Z-isomer often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.
Visualization of Tautomeric & Isomeric States
The following diagram illustrates the equilibrium between the Z-amidoxime (stabilized) and the E-amidoxime forms, alongside the tautomeric shift.
Figure 1: Isomeric and tautomeric equilibrium of this compound. The Z-isomer is typically favored due to intramolecular hydrogen bonding.[1]
Synthesis & Experimental Protocols
The synthesis of this compound is achieved via the nucleophilic addition of hydroxylamine to 2-naphthonitrile.[1] This reaction is governed by the Pinner mechanism principles, where the nitrile carbon is attacked by the nucleophilic nitrogen of hydroxylamine.
Reaction Mechanism
-
Nucleophilic Attack: The amine nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group.
-
Proton Transfer: Subsequent proton transfers stabilize the intermediate to form the amidoxime.
Figure 2: Synthetic pathway from 2-naphthonitrile to the target amidoxime.[1]
Detailed Synthetic Protocol
Reagents:
-
2-Naphthonitrile (1.0 eq)[1]
-
Hydroxylamine hydrochloride (2.0 eq)
-
Sodium Carbonate (
) or Triethylamine (2.2 eq) -
Solvent: Ethanol/Water (2:1 v/v)
Procedure:
-
Preparation: Dissolve hydroxylamine hydrochloride in a minimum amount of water. Add this to a stirred solution of 2-naphthonitrile in ethanol.
-
Basification: Slowly add the base (Na2CO3 or Et3N) to the mixture. A white precipitate (NaCl) may form if using carbonate.[2]
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 7:3).
-
Isolation: Evaporate the ethanol under reduced pressure. Dilute the residue with cold water.
-
Crystallization: The product usually precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain analytical-grade crystals.
Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug development.[3]
Key Properties Table
| Property | Value | Context/Notes |
| CAS Number | 64893-54-5 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 186.21 g/mol | - |
| Melting Point | 150–152 °C | Experimental value (varies by purity) |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organics |
| Water Solubility | Low (< 1 mg/mL) | Lipophilic naphthalene ring dominates |
| pKa (Acidic) | ~11.0 | Ionization of oxime -OH |
| pKa (Basic) | ~4.5 | Protonation of amide nitrogen |
| LogP (Predicted) | 2.2 – 2.5 | Moderate lipophilicity |
Spectroscopic Characterization
-
NMR (DMSO-
, 400 MHz):-
9.80 (s, 1H, N-OH ): Broad singlet, disappears with
exchange. - 8.30 – 7.50 (m, 7H, Ar-H ): Characteristic naphthalene multiplet pattern.
- 5.90 (s, 2H, -NH2 ): Broad singlet, chemical shift varies with concentration.
-
9.80 (s, 1H, N-OH ): Broad singlet, disappears with
-
IR (KBr,
):-
3400–3200
( and stretching). -
1650–1640
( stretching). -
940
( stretching).
-
Biological & Pharmacological Potential
While the naphthalene ring provides lipophilicity facilitating membrane permeability, the amidoxime group is the primary pharmacophore.
Prodrug Strategy (Amidoxime to Amidine)
Amidoximes act as prodrugs for amidines. Amidines are potent RNA/DNA binders (e.g., pentamidine) but suffer from poor oral bioavailability due to their positive charge at physiological pH.
-
Mechanism: The uncharged amidoxime is absorbed in the GI tract.
-
Bioactivation: The mARC (mitochondrial Amidoxime Reducing Component) enzyme system reduces the N-O bond, releasing the active amidine in the liver.
Metal Chelation
The hydroxamic acid-like structure allows bidentate chelation of transition metals (
-
Metalloprotease Inhibition: Binding the zinc active site of enzymes.
-
Siderophore Mimicry: Disrupting bacterial iron acquisition pathways.
Figure 3: Pharmacological pathways and applications.[1]
References
-
Santa Cruz Biotechnology. N′-Hydroxynaphthalene-2-carboximidamide (CAS 64893-54-5) Product Data. Link
-
BenchChem. Application Notes for Synthesis of Naphthimidate Derivatives. Link
-
PubChem. Compound Summary: N'-hydroxynaphthalene-2-carboximidamide.[1][4] Link
-
CymitQuimica. 2-Naphthalenecarboxamide, N,3-dihydroxy- (Related Hydroxamic Acid Data). Link
-
Molecules (MDPI). Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Link
Introduction: The Significance of N'-hydroxy-2-naphthalenecarboximidamide Derivatives in Medicinal Chemistry
An In-depth Technical Guide to the Thermodynamic Stability of N'-hydroxy-2-naphthalenecarboximidamide Derivatives
This guide provides a comprehensive technical overview of the thermodynamic stability of this compound derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering these compounds for therapeutic applications. This document delves into the synthesis, factors influencing stability, and the experimental and computational methodologies used to assess the thermodynamic properties of this important class of molecules.
This compound derivatives belong to the broader class of amidoximes, which are recognized for their significant biological activities. The incorporation of the naphthalene moiety, a planar, aromatic bicyclic system, often imparts favorable pharmacokinetic properties and allows for effective interaction with biological targets.[1] These compounds have garnered interest for their potential as antimycobacterial and anticancer agents.[1][2] The amidoxime functional group is a key pharmacophore that can act as a nitric oxide (NO) donor and a metal-chelating agent, making it a valuable component in the design of metalloenzyme inhibitors.[3][4][5]
The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its stability. Thermodynamic stability, in particular, governs the shelf-life, formulation, and in vivo behavior of a compound. For this compound derivatives, understanding their stability is crucial for predicting their degradation pathways, ensuring accurate dosing, and minimizing potential toxicity from degradation products.[6][7]
Synthesis of this compound Derivatives
The most prevalent and efficient method for the synthesis of amidoximes, including this compound derivatives, is the nucleophilic addition of hydroxylamine to a nitrile precursor.[4][8][9][10]
General Synthetic Protocol
A typical synthesis involves reacting the corresponding 2-naphthalenecarbonitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base, or as an aqueous solution.[8][9]
Step-by-Step Experimental Protocol:
-
Reactant Preparation: A solution of the substituted 2-naphthalenecarbonitrile (1 equivalent) is prepared in a suitable solvent, such as ethanol.
-
Hydroxylamine Addition: An excess of hydroxylamine hydrochloride (e.g., 4 equivalents) and a base (e.g., potassium carbonate) or a 50% w/w aqueous solution of hydroxylamine is added to the nitrile solution.[8]
-
Reaction Conditions: The reaction mixture is typically heated under reflux or in a sealed vessel at elevated temperatures (e.g., 90°C) for a period ranging from one to several hours.[8]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired this compound derivative.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Key Factors Influencing Thermodynamic Stability
The thermodynamic stability of this compound derivatives is not governed by a single factor but is rather a multifactorial property influenced by both intramolecular and intermolecular forces.
Tautomerism
Amidoximes can exist in different tautomeric forms, primarily the amide-oxime and the imino-hydroxylamine forms. Theoretical studies, often employing Density Functional Theory (DFT), have consistently shown that the amide-oxime tautomer (specifically the Z-isomer) is the most thermodynamically stable form.[4][11] The energy barrier for the interconversion between these tautomers is generally high, suggesting that they do not readily interconvert at room temperature.[11]
Caption: Tautomeric equilibrium in this compound derivatives.
Substituent Effects
The nature and position of substituents on the naphthalene ring can significantly impact the electronic distribution and, consequently, the stability of the molecule.
-
Electron-withdrawing groups (EWGs): EWGs, such as nitro or halogen groups, can increase the acidity of the N-hydroxy proton, which may influence the stability of the molecule in different pH environments.[5]
-
Electron-donating groups (EDGs): EDGs, such as alkoxy or amino groups, can increase the electron density on the naphthalene ring system.
Solvent Effects and pH
The stability of amidoximes can be pH-dependent.[12] In aqueous solutions, the pH can influence the protonation state of the amidoxime group, potentially leading to different degradation pathways. The presence of protic solvents can also facilitate tautomerization through solvent-assisted proton transfer, although the amide-oxime form generally remains the most stable.[11][13]
Photostability
The naphthalimide core, structurally related to the naphthalene ring in the target compounds, is known to be light-sensitive.[12] This suggests that this compound derivatives may be susceptible to photodegradation. Therefore, handling and storage of these compounds should be performed under low-light conditions.[12]
Experimental Assessment of Thermodynamic Stability
A robust evaluation of thermodynamic stability requires a combination of experimental techniques.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for assessing thermal stability.
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify melting points, decomposition temperatures, and exothermic or endothermic transitions.[14]
-
TGA: Measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials.
Protocol for Thermal Analysis:
-
Sample Preparation: A small, accurately weighed amount of the this compound derivative (typically 1-5 mg) is placed in an appropriate DSC or TGA pan.
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The resulting DSC thermogram is analyzed for the onset of decomposition (exothermic event), and the TGA curve is analyzed for the temperature at which significant mass loss occurs.
Stability in Solution
The stability of these derivatives in solution, particularly in buffers relevant to biological assays, is critical.
Protocol for Solution Stability Assessment:
-
Solution Preparation: A stock solution of the compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted to the final concentration in the desired aqueous buffer.[12]
-
Incubation: Aliquots of the solution are incubated under various conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At specific time points (e.g., 0, 2, 4, 8, 24 hours), a sample is taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Data Interpretation: The decrease in the peak area of the parent compound over time is used to determine its stability under the tested conditions.
Computational Approaches to Stability Prediction
Computational chemistry provides valuable insights into the intrinsic stability of molecules and can guide experimental design.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.[11][15][16][17]
Applications of DFT in Stability Analysis:
-
Tautomer Energetics: DFT calculations can accurately predict the relative energies of different tautomers, confirming the higher stability of the amide-oxime form.[11]
-
Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.[15]
-
Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack, which can be initial steps in degradation pathways.[15]
Caption: A typical workflow for computational stability analysis using DFT.
Summary of Stability Data
The following table summarizes the key stability attributes of this compound derivatives, with some data inferred from structurally related compounds.
| Parameter | Assessment Method | Expected Outcome/Observation | Reference |
| Tautomeric Stability | DFT Calculations | The Z-amide-oxime tautomer is the most stable form. | [4][11] |
| Thermal Stability | DSC/TGA | Decomposition temperature is compound-specific but provides a quantitative measure of thermal stability. | [14] |
| Solution Stability | HPLC | Stability is often pH-dependent; degradation can occur over time in aqueous buffers. | [12] |
| Photostability | HPLC after light exposure | Potential for photodegradation due to the naphthalene core. | [12] |
| Kinetic Stability | DFT (HOMO-LUMO gap) | A larger energy gap suggests higher kinetic stability. | [15] |
Conclusion and Future Directions
The thermodynamic stability of this compound derivatives is a critical parameter for their successful development as therapeutic agents. This guide has outlined the primary factors influencing their stability, including tautomerism, substituent effects, and environmental conditions. A combined approach of experimental techniques, such as thermal analysis and solution stability studies, along with computational methods like DFT, provides a comprehensive understanding of the stability profile of these compounds.
Future research should focus on generating more specific stability data for a wider range of this compound derivatives with diverse substitution patterns. A deeper understanding of their degradation pathways will be instrumental in designing more stable and effective drug candidates for a variety of therapeutic applications.
References
- A Comparative Analysis of Methyl 6-hydroxy-2-naphthimidate and Its Analogs in Drug Discovery - Benchchem. (URL: )
- Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (URL: )
- Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed. (URL: )
- Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed. (URL: )
- Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed. (URL: )
- N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - ChemicalBook. (URL: )
- Acidity of hydroxamic acids and amides | Request PDF - ResearchG
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (URL: )
- Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox | Request PDF. (URL: )
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- CAS 22974-74-9: 2-Naphthalenecarboxamide,N,3-dihydroxy- - CymitQuimica. (URL: )
- Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane - MDPI. (URL: )
- Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - NIH. (URL: )
- (PDF) Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. (URL: )
- Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- [Spoiler] AAMC FL3 C/P #9 : r/MC
- (PDF) Tautomerism in Schiff bases.
- Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC. (URL: )
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (URL: )
- Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Request PDF - ResearchG
- Technical Support Center: HNHA (N-hydroxy-7-n-hexyloxy-2-naphthalenecarboximidamide) - Benchchem. (URL: )
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- The Chemistry of Amidoximes and Related Compounds. | Chemical Reviews. (URL: )
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- Solvatochromic analysis and DFT computational study of N-(hexyl)-N-(5-(3-hydroxynaphthyl-2-yl)-1,3,4-oxadiazol-2-yl)
- The Chemistry of Amidoximes | Request PDF - ResearchG
- Synthesis and characterization of N-[2-hydroxy-1-napthalydene]-2- ethoxyanilline and potentiometric study on stability of its co - Der Pharma Chemica. (URL: )
- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)
- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (URL: )
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- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- - the NIST WebBook. (URL: )
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An In-Depth Technical Guide to the Chemical Synthesis of N'-hydroxy-2-naphthalenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for N'-hydroxy-2-naphthalenecarboximidamide, a valuable building block in medicinal chemistry and materials science. The document delves into the prevalent synthetic methodology, the underlying reaction mechanisms, detailed experimental protocols, and purification strategies. Emphasis is placed on the scientific rationale behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformations involved. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of this and related compounds.
Introduction: The Significance of this compound
This compound, an amidoxime derivative of naphthalene, represents a class of compounds with significant potential in various scientific domains. The amidoxime functional group is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities. Furthermore, the naphthalene moiety provides a rigid, lipophilic scaffold that is often exploited in the design of bioactive agents and functional materials. A reliable and well-understood synthetic route to this compound is therefore of paramount importance for the advancement of research in these areas.
Core Synthetic Pathway: Nucleophilic Addition of Hydroxylamine to 2-Cyanonaphthalene
The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of hydroxylamine to the nitrile group of 2-cyanonaphthalene (also known as 2-naphthonitrile). This reaction is a general and efficient method for the preparation of a wide variety of amidoximes.[1]
Reaction Mechanism and Rationale
The synthesis of amidoximes from nitriles and hydroxylamine is a well-established reaction.[1] The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime product.
A key consideration in this synthesis is the potential for the formation of an amide byproduct. This can occur, particularly with aromatic nitriles bearing electron-withdrawing groups, through the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon.[1] Understanding this competing reaction pathway is crucial for optimizing the reaction conditions to favor the formation of the desired amidoxime. Recent studies have also explored the use of ionic liquids to enhance reaction rates and selectivity, minimizing amide byproduct formation.[2]
Diagram: Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocols
Two primary variations of the nucleophilic addition of hydroxylamine to 2-cyanonaphthalene are presented below. The choice between these methods often depends on the desired reaction scale, available reagents, and desired workup procedure.
Method A: Using Hydroxylamine Hydrochloride and a Base
This is a classic and robust method for the synthesis of amidoximes. The in-situ generation of free hydroxylamine from its hydrochloride salt using a base is a common strategy.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanonaphthalene (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol.
-
Addition of Hydroxylamine and Base: To the stirred solution, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by a base such as sodium carbonate (2.0 - 3.0 eq) or triethylamine (2.0 - 3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: After completion of the reaction, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
Method B: Using Aqueous Hydroxylamine
The use of an aqueous solution of hydroxylamine offers a more direct approach as it does not require the addition of a base. This method can sometimes lead to shorter reaction times.
Step-by-Step Protocol:
-
Reagent Preparation: In a sealed reaction vessel, dissolve 2-cyanonaphthalene (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Aqueous Hydroxylamine: Add a 50% w/w aqueous solution of hydroxylamine (2.0 - 4.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture in the sealed vessel to a temperature of around 90 °C for 1-2 hours.
-
Workup and Isolation: After cooling to room temperature, evaporate the solvent to dryness under reduced pressure to yield the crude amidoxime. The product may be used in the next step without further purification in some cases, or it can be purified as described in Method A.[3]
Diagram: Experimental Workflow
Sources
An In-depth Technical Guide to the pKa Values and Ionization of N'-hydroxy-2-naphthalenecarboximidamide
Foreword: The Critical Role of Ionization in Drug Discovery
To the researchers, scientists, and drug development professionals who strive to innovate and advance therapeutic interventions, a molecule's physicochemical properties are the bedrock upon which its pharmacological destiny is built. Among these, the acid dissociation constant (pKa) stands as a paramount descriptor of a compound's behavior in a biological system. It governs solubility, permeability, and receptor interaction, ultimately influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive exploration of the ionization of N'-hydroxy-2-naphthalenecarboximidamide, a molecule of interest due to its structural motifs, which are prevalent in medicinal chemistry.[1][2] While specific experimental pKa values for this compound are not widely published, this document serves as a technical roadmap for their determination and interpretation, empowering researchers to unlock the full potential of this and similar chemical entities.
Structural and Ionization Profile of this compound
This compound belongs to the class of N-hydroxyamidines. Its structure is characterized by a naphthalene core, which imparts significant hydrophobicity, and the N'-hydroxyamidine functional group, which is the primary site of ionization.
The N'-hydroxyamidine moiety possesses both an acidic and a basic center. The N'-hydroxyl group can be deprotonated, exhibiting acidic character, while the imino nitrogen can be protonated, displaying basic properties.[3] The pKa values associated with these ionizations are crucial for understanding the compound's charge state at physiological pH (typically around 7.4).[4]
The equilibrium between the neutral, protonated, and deprotonated forms of this compound is depicted below. The relative populations of these species are dictated by the pH of the surrounding environment.
Caption: Ionization states of this compound.
Methodologies for pKa Determination
The determination of pKa values for a compound like this compound, which may exhibit poor aqueous solubility, requires careful selection of methodology.[5][6][7] The two most common and robust techniques are spectrophotometric and potentiometric titrations.
Spectrophotometric pKa Determination
This method is particularly advantageous for compounds with low solubility and those that possess a chromophore near the ionization site, as is the case with the naphthalene moiety in our subject compound.[5][6][8] The principle lies in the differential absorption of UV-Vis light by the various ionized species of the molecule.
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) should be prepared with a constant ionic strength.[8]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) due to its likely poor water solubility.
-
Sample Preparation: In a 96-well microtiter plate or individual cuvettes, add a small, precise volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the low micromolar range).[8]
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at a controlled temperature.[8]
-
Data Analysis:
-
Identify wavelengths where there are significant changes in absorbance as a function of pH.
-
Plot absorbance at these selected wavelengths against pH. The resulting data will form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.[6] For more accurate determination, the data can be fitted to the Henderson-Hasselbalch equation.[9][10]
-
Caption: Workflow for spectrophotometric pKa determination.
Potentiometric pKa Determination
Potentiometric titration is a highly precise and widely used method for pKa determination.[4][6][11] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., water-methanol or water-dioxane) may be necessary. The use of surfactants is another approach to enhance solubility.[7]
-
Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH) in small, known increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The equivalence point(s), where the slope of the curve is steepest, correspond to the complete neutralization of the acidic or basic functional groups.
-
The pKa is the pH at the half-equivalence point.[11]
-
Caption: Workflow for potentiometric pKa determination.
Computational pKa Prediction
In addition to experimental determination, computational methods can provide valuable estimates of pKa values, particularly in the early stages of drug discovery.[3][12][13] These methods utilize quantum mechanical calculations and solvation models to predict the free energy of deprotonation.[14] While computationally intensive, these approaches can offer insights into the electronic factors influencing acidity and basicity.[15]
Data Interpretation and Application in Drug Development
The experimentally determined and/or computationally predicted pKa values of this compound are critical for:
-
Predicting Physiological Charge State: Knowing the pKa values allows for the calculation of the percentage of each ionic species at a given pH, such as in the stomach (pH 1-2), intestines (pH 5-7), and blood (pH 7.4).
-
Formulation Development: The solubility of a compound is highly dependent on its ionization state.[16] This information guides the selection of appropriate formulation strategies to ensure adequate bioavailability.
-
Understanding ADME Properties: The charge of a molecule influences its ability to cross biological membranes. Generally, neutral species are more lipophilic and can more readily diffuse across cell membranes.
-
Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications to the this compound scaffold affect its pKa can inform the design of analogs with optimized physicochemical and pharmacological properties.[17]
Table 1: Hypothetical pKa Values and Predicted Ionization at Physiological pH
| pKa | Functional Group | Predicted Ionization at pH 7.4 | Implications for Drug Development |
| ~ 4-5 | Imino Nitrogen (Basic) | Primarily neutral | Good potential for membrane permeability. |
| ~ 9-10 | N'-hydroxyl Group (Acidic) | Primarily neutral | May require formulation strategies to enhance solubility at higher pH. |
Note: These are estimated pKa ranges based on similar functional groups. Experimental determination is essential for accurate values.
Conclusion
A thorough understanding of the pKa values and ionization behavior of this compound is indispensable for its development as a potential therapeutic agent. This guide has provided a detailed overview of the theoretical principles and practical methodologies for determining these critical parameters. By employing robust experimental techniques such as spectrophotometric and potentiometric titrations, researchers can obtain the precise data needed to inform rational drug design, optimize formulation, and ultimately enhance the probability of clinical success. The N'-hydroxyamidine moiety is a key feature in a number of biologically active compounds, and a deep understanding of its ionization characteristics will undoubtedly contribute to the advancement of medicinal chemistry.[18][19][20]
References
-
PMC.
-
ACD/Labs.
-
Scribd.
-
Journal of Chemical Education.
-
PMC.
-
ResearchGate.
-
SciRes Literature.
-
Analytical Chemistry.
-
ULM.
-
Chemistry 321: Quantitative Analysis Lab Webnote.
-
ResearchGate.
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DergiPark.
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ResearchGate.
-
ECETOC.
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ResearchGate.
-
DergiPark.
-
Benchchem.
-
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-
ResearchGate.
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PMC.
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Optibrium.
-
MDPI.
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PMC.
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Biochemistry.
-
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ChemicalBook.
-
ResearchGate.
-
Rsc.org.
-
SCBT.
-
University of Wisconsin-Madison.
-
Master Organic Chemistry.
-
NIST WebBook.
-
MDPI.
-
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-
SciSpace.
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- 4. dergipark.org.tr [dergipark.org.tr]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulm.edu [ulm.edu]
- 10. web.pdx.edu [web.pdx.edu]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. optibrium.com [optibrium.com]
- 14. mdpi.com [mdpi.com]
- 15. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Biological Activity Potential of N'-hydroxy-2-naphthalenecarboximidamide
This in-depth technical guide details the biological activity, mechanism of action, and experimental potential of N'-hydroxy-2-naphthalenecarboximidamide (also known as 2-Naphthamidoxime ).
A Privileged Prodrug Scaffold for Serine Protease Inhibition and Lipid Signaling Modulation
Executive Summary
This compound (CAS: 64893-54-5) is a critical pharmacophore in medicinal chemistry, functioning primarily as a bioavailable prodrug for N-substituted naphthamidines. While the parent amidoxime exhibits modest intrinsic activity, its primary value lies in its metabolic conversion to 2-naphthamidine —a potent, arginine-mimetic inhibitor of trypsin-like serine proteases (e.g., uPA, Factor Xa, Thrombin).
Recent investigations have expanded its utility beyond protease inhibition to include Sphingosine Kinase (SphK) modulation and metal-based cytotoxicity , positioning it as a versatile scaffold for oncology and antithrombotic drug discovery.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification | Clinical Relevance |
| IUPAC Name | This compound | Unambiguous identification. |
| Common Name | 2-Naphthamidoxime | Standard literature reference. |
| Molecular Formula | C₁₁H₁₀N₂O | Low molecular weight (<500 Da) favors bioavailability. |
| Molecular Weight | 186.21 g/mol | Ideal for fragment-based drug design (FBDD). |
| pKa (Calculated) | ~11.5 (Amidine form) vs ~5.0 (Amidoxime) | Critical: Amidoxime is less basic, improving membrane permeability compared to the highly charged amidine. |
| LogP | ~2.1 | Optimal lipophilicity for oral absorption and cell penetration. |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility requires formulation (e.g., cyclodextrins). |
Mechanisms of Action (MOA)
The biological activity of 2-naphthamidoxime is defined by three distinct pathways:
The "Trojan Horse" Prodrug Pathway (mARC Activation)
The amidoxime moiety masks the highly basic amidine group (
-
Step 1: Passive transport of 2-naphthamidoxime into the cell.
-
Step 2: Reduction by mARC1/mARC2 (molybdenum-containing enzymes) in the presence of NADH and Cytochrome b5.
-
Step 3: Release of 2-naphthamidine , the active pharmacophore.
Serine Protease Inhibition (Active Metabolite)
The active metabolite, 2-naphthamidine, mimics the side chain of Arginine . It anchors into the S1 specificity pocket of trypsin-like serine proteases.
-
Mechanism: The naphthalene ring provides a rigid, hydrophobic scaffold that fills the S1
-subsite, creating higher affinity and selectivity than flexible benzamidine analogs. -
Outcome: Inhibition of extracellular matrix degradation (anti-metastatic) and coagulation cascades (antithrombotic).
Metal Chelation & Cytotoxicity
The amidoxime group acts as a bidentate ligand (
Visualization: Activation & Signaling Pathway
Caption: The metabolic activation of 2-naphthamidoxime by mitochondrial mARC enzymes to generate the bioactive 2-naphthamidine inhibitor.
Therapeutic Applications
Oncology (Anti-Metastatic)
-
Target: uPA is overexpressed in breast, colon, and prostate cancers, driving metastasis.
-
Role: The 2-naphthamidine metabolite inhibits uPA, preventing the conversion of plasminogen to plasmin, thereby blocking ECM degradation and tumor cell invasion.
-
Potency: 6,8-disubstituted 2-naphthamidines can achieve
values in the low nanomolar range ( nM).
Antithrombotics[8]
-
Target: Factor Xa and Thrombin.[3]
-
Role: Oral administration of the amidoxime prodrug leads to sustained plasma levels of the anticoagulant amidine, offering an alternative to warfarin with a wider therapeutic window.
Sphingosine Kinase (SphK) Inhibition
-
Context: Recent patent literature (WO2017172989A1) identifies lipid-tail substituted naphthamidoximes as inhibitors of SphK1/2.
-
Effect: Shifts the rheostat from pro-survival Sphingosine-1-Phosphate (S1P) to pro-apoptotic Ceramide.
Experimental Protocols
Synthesis of this compound
A robust, self-validating protocol for generating the core scaffold.
Materials: 2-Naphthonitrile (1.0 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium Carbonate (
Procedure:
-
Dissolution: Dissolve 2-Naphthonitrile (15.3 g, 100 mmol) in 150 mL Ethanol.
-
Activation: Prepare a solution of Hydroxylamine HCl (20.8 g, 300 mmol) and
(31.8 g, 300 mmol) in 75 mL water. Add slowly to the nitrile solution. -
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 7:3). -
Workup: Evaporate ethanol under reduced pressure. Dilute residue with 200 mL ice-cold water.
-
Crystallization: The product precipitates as a white/off-white solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water to yield pure this compound.
-
Validation:
-NMR (DMSO- ): 9.8 (s, 1H, OH), 7.5-8.5 (m, 7H, Ar-H), 5.9 (s, 2H, ).
In Vitro mARC Reduction Assay
To verify prodrug activation potential.
-
System: Porous liver mitochondria or recombinant mARC1/2 system.
-
Incubation: Incubate 2-naphthamidoxime (
) with mitochondrial fraction (1 mg protein/mL), NADH (1 mM), and Cyt b5 at . -
Detection: Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze by HPLC-UV (254 nm) or LC-MS/MS.
-
Endpoint: Quantify the disappearance of Amidoxime (
) and appearance of Amidine ( ).
uPA Inhibition Assay (Chromogenic)
To test the potency of the active metabolite (2-naphthamidine).
-
Reagents: Human uPA enzyme, Chromogenic substrate (S-2444 or equivalent).
-
Setup: In a 96-well plate, mix uPA (20 nM) with varying concentrations of 2-naphthamidine (0.1 nM – 10
) in Tris-buffer (pH 7.4). -
Reaction: Add substrate (
) and monitor absorbance at 405 nm for 20 min. -
Analysis: Plot
vs. [Inhibitor] to determine .
Data Summary: Structure-Activity Relationship (SAR)
| Substituent (R) on Naphthalene | Target | Activity ( | Mechanism |
| Unsubstituted (H) | uPA / Trypsin | Moderate S1 binding. | |
| 6,8-Disubstituted | uPA | Optimized S1 | |
| 6-Hexyloxy | Sphingosine Kinase | Lipid mimetic / Allosteric. | |
| Organotin Complex | MCF-7 Cells | DNA intercalation / ROS. |
References
-
Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews. Link
-
Wendt, M. D., et al. (2004). Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase.[3][4][2] Journal of Medicinal Chemistry.[3][4][5] Link
-
Gonec, T., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules.[3][6][7][8][4][2][9][5][10][11][12] Link
-
Patent WO2017172989A1. (2017). Sphingosine kinase inhibitor amidoxime prodrugs. World Intellectual Property Organization. Link
-
Kotthaus, J., et al. (2011). Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal. Link
Sources
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- 2. Binding Database [bindingdb.org]
- 3. scispace.com [scispace.com]
- 4. US9447089B2 - Compositions and uses thereof - Google Patents [patents.google.com]
- 5. NEW FRONTIERS IN DRUGGABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. WO2017172989A1 - Sphingosine kinase inhibitor amidoxime prodrugs - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
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- 12. Cas 64893-54-5,this compound | lookchem [lookchem.com]
Methodological & Application
Application Note: Protocol for Synthesizing 1,2,4-Oxadiazoles from N'-hydroxy-2-naphthalenecarboximidamide
Executive Summary
This application note details the synthesis of 3-(naphthalen-2-yl)-5-substituted-1,2,4-oxadiazoles utilizing
The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[1][2] The incorporation of the naphthyl group specifically enhances the
This guide presents three distinct protocols tailored to different experimental needs:
-
Method A (T3P One-Pot): The preferred route for medicinal chemistry libraries (High yield, mild conditions).
-
Method B (Acid Chloride/Thermal): The robust route for scale-up (>10g).
-
Method C (Microwave-Assisted): For rapid kinetic optimization.
Safety & Handling (Critical)
-
Naphthyl Toxicity: While the amidoxime derivative is generally more stable than its precursor (2-naphthylamine), naphthyl-based compounds should be handled as potential carcinogens. Use a fume hood and double-glove (Nitrile).
-
Thermal Instability: Amidoximes can undergo rapid, exothermic decomposition at temperatures >150°C. Never heat the neat solid; always ensure full solvation before applying heat.
Retrosynthetic Logic & Pathway
The synthesis relies on the O-acylation of the amidoxime followed by intramolecular cyclodehydration. The driving force is the formation of the stable aromatic oxadiazole ring.
Figure 1: General reaction pathway showing the convergence of the naphthyl amidoxime and carboxylic acid.
Experimental Protocols
Method A: T3P-Mediated One-Pot Synthesis (Recommended)
Rationale: Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger, driving the cyclization at lower temperatures than thermal reflux. It yields water-soluble byproducts, simplifying purification.
Reagents:
- -hydroxy-2-naphthalenecarboximidamide (1.0 equiv)
-
Carboxylic Acid (
-COOH) (1.1 equiv) -
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).
Protocol:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and TEA (3.0 equiv) in EtOAc (concentration ~0.2 M). Stir at Room Temperature (RT) for 5 min.
-
Activation: Add T3P solution (2.0 equiv) dropwise. Stir for 20 min at RT to form the active ester.
-
Addition: Add
-hydroxy-2-naphthalenecarboximidamide (1.0 equiv) in one portion. -
Cyclization:
-
Option 1 (Standard): Heat the mixture to reflux (approx. 77°C for EtOAc) for 4–12 hours.
-
Option 2 (High Boiling): If using DMF, heat to 90–100°C for 2–4 hours.
-
-
Monitoring: Monitor by LCMS. The intermediate O-acyl amidoxime usually appears first, followed by conversion to the oxadiazole (M-18 peak).
-
Workup: Cool to RT. Dilute with EtOAc. Wash successively with water (x2), sat.[3] NaHCO3, and brine.[3] The T3P byproducts wash away in the aqueous phase.
-
Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Method B: Acid Chloride Thermal Route (Scale-Up)
Rationale: Acid chlorides are highly reactive, ensuring complete O-acylation. The subsequent cyclization is performed in high-boiling solvents (Toluene or Pyridine) to force water elimination.
Protocol:
-
Acylation: Suspend
-hydroxy-2-naphthalenecarboximidamide (1.0 equiv) in anhydrous Pyridine (10 V). -
Addition: Cool to 0°C. Add the Acid Chloride (
-COCl, 1.1 equiv) dropwise to control exotherm. -
Intermediate Formation: Allow to warm to RT and stir for 1 hour. Checkpoint: TLC should show complete consumption of amidoxime and formation of the O-acyl intermediate.
-
Cyclization: Heat the reaction mixture to reflux (115°C) for 6–12 hours.
-
Note: If the reaction stalls, replace pyridine with Toluene and use a Dean-Stark trap to physically remove water.
-
-
Workup: Remove pyridine under reduced pressure (azeotrope with toluene if necessary). Redissolve residue in DCM, wash with 1N HCl (to remove residual pyridine), then NaHCO3.
Critical Process Parameters (CPP)
The lipophilicity of the naphthyl group introduces specific solubility challenges compared to phenyl analogs.
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | DMF or Toluene | The naphthyl ring is hydrophobic. Avoid MeOH/EtOH for the reaction, as solubility will be poor at low temperatures, leading to heterogeneous mixtures. |
| Temperature | 80°C - 110°C | Below 80°C, the O-acyl intermediate often isolates without cyclizing. Above 120°C, the amidoxime may degrade via Beckmann rearrangement. |
| Stoichiometry | 1.1 eq Acid | Slight excess of the electrophile ensures the amidoxime (the harder component to purify) is fully consumed. |
| Water Removal | Molecular Sieves | Adding 4Å MS to Method A can accelerate the reaction by shifting the equilibrium toward the dehydrated product. |
Analytical Validation
Expected Data for 3-(naphthalen-2-yl)-1,2,4-oxadiazole core:
-
1H NMR (DMSO-d6): Look for the characteristic naphthyl singlet at
ppm (H-1 position of naphthalene). The oxadiazole ring itself has no protons, so validation relies on the disappearance of the broad amidoxime N-OH/NH2 peaks ( and ppm). -
LCMS:
-
Amidoxime (SM):
-
O-Acyl Intermediate:
-
Product:
(Mass is usually SM + Acid - 18).
-
Troubleshooting Guide
Figure 2: Decision tree for incomplete cyclization.
References
-
Augustine, J. K., et al. (2009).[4] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[5] Journal of Organic Chemistry.
-
Pace, A., et al. (2015). Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Applications. Heterocycles.[2][6]
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][2][3][7] Journal of Medicinal Chemistry.
-
Adib, M., et al. (2008). Reaction of Amidoximes with Acid Chlorides: A Review. Tetrahedron Letters.
Sources
- 1. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for the Detection and Quantification of N'-hydroxy-2-naphthalenecarboximidamide
Abstract
This application note presents a comprehensive guide for the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N'-hydroxy-2-naphthalenecarboximidamide. This compound, a hydroxyamidine derivative of naphthalene, is of significant interest in pharmaceutical research. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in drug development. This document provides a detailed, step-by-step protocol for method development, validation, and sample analysis, underpinned by scientific rationale and adherence to international regulatory standards.
Introduction
This compound, with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol , belongs to the class of hydroxyamidines.[1] These compounds are recognized for their potential biological activities, making them important targets in medicinal chemistry and drug discovery. The development of a reliable analytical method for the accurate quantification of this compound is crucial for ensuring the quality, stability, and efficacy of potential drug candidates.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility for the analysis of a broad range of compounds.[2] This application note details a systematic approach to developing and validating an RP-HPLC method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
Method Development Strategy
The development of a robust HPLC method involves a systematic evaluation of various chromatographic parameters to achieve optimal separation and detection of the analyte. The strategy employed here focuses on a logical, stepwise optimization process.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for informed method development.
-
Structure: The presence of a naphthalene ring system suggests strong UV absorbance, making UV detection a suitable choice.
-
Polarity: The hydroxyamidine group imparts some polarity, while the naphthalene moiety is non-polar. This dual nature makes reversed-phase chromatography an ideal separation technique.[2]
-
pKa: The hydroxyamidine group is weakly acidic. Controlling the mobile phase pH is therefore essential to ensure consistent ionization and reproducible retention times.
Initial Chromatographic Conditions
Based on the analyte's properties and general principles of RP-HPLC, the following initial conditions were selected:
| Parameter | Initial Condition | Rationale |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for the hydrophobic naphthalene ring.[5][6] |
| Mobile Phase | Acetonitrile and Water (with a buffer) | Acetonitrile is a common organic modifier with good UV transparency. Water is the aqueous component. A buffer is necessary to control the pH.[7][8] |
| Elution Mode | Isocratic | An isocratic elution is simpler and often sufficient for the analysis of a single compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure. |
| Detection | UV-Vis Detector | The aromatic naphthalene structure is expected to have a strong UV absorbance.[1][9] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | Ambient (or controlled at 25 °C) | To ensure reproducible retention times. |
Optimization of Chromatographic Parameters
A systematic approach was taken to optimize the initial conditions. The workflow for this optimization is depicted below.
Figure 1: Workflow for HPLC Method Development.
To determine the optimal wavelength for detection, a solution of this compound was scanned using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) was identified. For aromatic compounds like this, a wavelength around 254 nm is often a good starting point if a full scan is not available.[9][10]
The ratio of organic solvent (acetonitrile) to the aqueous phase was adjusted to achieve a suitable retention time, typically between 2 and 10 minutes. The pH of the aqueous phase was controlled using a buffer (e.g., phosphate or acetate buffer) to ensure the analyte is in a consistent ionization state, leading to sharp, symmetrical peaks. A buffer concentration of 10-50 mM is generally sufficient.[11][12]
Detailed Protocols
Equipment and Reagents
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
Preparation of Mobile Phase
Prepare a buffered aqueous phase by dissolving the appropriate amount of buffer salt in HPLC grade water and adjusting the pH with an acid (e.g., phosphoric acid). A common mobile phase could be a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a ratio determined during method development (e.g., 60:40 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Preparation of Standard Solutions
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity studies.
Preparation of Sample Solutions
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Final Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Figure 2: Overview of the Method Validation Process.
System Suitability
Before each validation run, a system suitability test was performed by injecting the standard solution five times. The acceptance criteria were:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
These tests ensure that the chromatographic system is performing adequately.[13][14][15]
Specificity
The specificity of the method was evaluated by injecting a blank (mobile phase), a placebo solution, and a solution of this compound. The chromatograms were examined for any interference at the retention time of the analyte.
Linearity
The linearity was assessed by analyzing five standard solutions at different concentrations ranging from 50% to 150% of the target concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.
The precision was expressed as the Relative Standard Deviation (RSD) of the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. LOD was established as the concentration that gives a signal-to-noise ratio of 3:1, and LOQ as the concentration that gives a signal-to-noise ratio of 10:1.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
The effect of these changes on the system suitability parameters was monitored.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the analysis of this compound. A summary of the validation results is presented below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | No significant impact on results | System suitability parameters met |
The method proved to be specific, with no interference from the blank or placebo at the retention time of this compound. The linearity was excellent over the tested concentration range. The accuracy and precision results were well within the acceptable limits, demonstrating the reliability of the method. The low LOD and LOQ values indicate good sensitivity. The method was also found to be robust, with minor variations in the chromatographic parameters not significantly affecting the results.
Conclusion
A simple, specific, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the determination of this compound. The method adheres to the ICH guidelines for analytical method validation and is suitable for routine quality control analysis and research applications in the pharmaceutical industry. The detailed protocols and validation data presented in this application note provide a comprehensive resource for researchers and scientists working with this compound.
References
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
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The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. Available at: [Link]
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Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. Available at: [Link]
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HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. Available at: [Link]
-
Mobile Phase Selectivity. Phenomenex. Available at: [Link]
-
Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie. Available at: [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available at: [Link]
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Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
System Suitability Testing: Ensuring Reliable Results. Lab Manager. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. ACS Publications. Available at: [Link]
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Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available at: [Link]
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System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. Available at: [Link]
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Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]
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How to select wavelength in hplc method development?. ResearchGate. Available at: [Link]
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How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. Available at: [Link]
-
How to maximize UV detection sensitivity in flash chromatography. Biotage. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. Available at: [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Minimizing Side Reactions in N'-hydroxy-2-naphthalenecarboximidamide Acylation
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective acylation of N'-hydroxy-2-naphthalenecarboximidamide. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize side reactions and maximize the yield of your target N'-acyloxy product.
Section 1: Understanding the Reaction Landscape (FAQs)
This section addresses the most common challenges and questions encountered during the acylation of this compound. We focus on the causality behind experimental choices to empower you to make informed decisions in your work.
Q1: What are the primary side reactions I should anticipate, and why do they occur?
When acylating this compound, the primary challenge is controlling regioselectivity. The molecule possesses two main nucleophilic sites: the oxygen of the N'-hydroxy group and the nitrogen of the imidamide moiety. This leads to a competitive reaction environment.
-
Desired Reaction (O-Acylation): Acylation occurs on the oxygen atom to form the target N'-acyloxy-2-naphthalenecarboximidamide. This product is often a valuable intermediate in medicinal chemistry.
-
Primary Side Reaction (N-Acylation): Acylation occurs on the nitrogen atom. Generally, amino groups are more nucleophilic than hydroxyl groups, which can make this a significant competing pathway under certain conditions.[1][2]
-
Secondary Side Reaction (Di-acylation): If excess acylating agent is used or reaction conditions are harsh, acylation can occur at both the oxygen and nitrogen sites.
The prevalence of each pathway is dictated by the relative nucleophilicity of the oxygen and nitrogen atoms, which can be strategically manipulated by adjusting the reaction conditions.
Q2: My goal is the N'-acyloxy product (O-acylation). How do I design my experiment to favor this outcome?
To selectively promote O-acylation, the key is to decrease the nucleophilicity of the nitrogen atom. This is most effectively achieved by controlling the reaction's pH. The guiding principle, established in the study of similar molecules like hydroxyamino acids, is that acidity favors O-acylation, while alkalinity favors N-acylation .[3]
Under acidic conditions, the more basic nitrogen atom of the imidamide group is protonated. This protonation effectively "masks" the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity.[3] Consequently, the hydroxyl oxygen becomes the more favorable site for nucleophilic attack on the acylating agent.
Key Experimental Choices for O-Acylation:
-
Acidic Medium: Employing a strong acid catalyst or an acidic solvent is crucial. Trifluoroacetic acid (CF3CO2H) or methanesulfonic acid (MeSO3H) have proven effective for chemoselective O-acylation in related systems.[3]
-
Acylating Agent: Acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) are common choices.
-
Solvent: Use an aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) to prevent hydrolysis of the acylating agent.
-
Temperature: Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This helps control the reaction rate and minimize side product formation.
Q3: I'm observing a significant amount of N-acylated byproduct. What are the likely causes and how can I fix it?
The formation of a significant N-acylated side product strongly suggests that the reaction conditions are not sufficiently acidic, or are neutral to basic. In such an environment, the nitrogen atom's intrinsic higher nucleophilicity dominates, leading to the undesired product.[1]
Troubleshooting Steps:
-
Verify pH: Ensure your reaction medium is acidic. If you are using a base (e.g., pyridine, triethylamine) to scavenge the acid byproduct from an acyl halide, you are inadvertently creating a basic environment that strongly favors N-acylation.
-
Switch to an Acid-Catalyzed Protocol: If using a base, eliminate it. Instead, use an acidic solvent system or add a strong acid catalyst as described in Q2.
-
Check Reagent Purity: Ensure your starting materials and solvents are free from basic impurities.
Q4: I've successfully synthesized the O-acyl product, but it seems to be rearranging into the N-acyl isomer during workup or storage. Is this possible?
Yes, this is a known phenomenon for related compounds and is referred to as an O→N acyl shift or migration.[3] O-Acyl derivatives of molecules containing a nearby amino or imino group can be susceptible to this intramolecular rearrangement, especially under neutral or basic conditions. The product you isolate may be pure initially but can isomerize over time.
Strategies to Prevent O→N Acyl Shift:
-
Isolate as a Salt: The most effective strategy is to handle and store the O-acylated product as an acid addition salt (e.g., hydrochloride).[3] The protonated nitrogen is no longer nucleophilic, preventing the intramolecular acyl transfer.
-
Maintain Acidic Conditions: Ensure all workup and purification steps (e.g., chromatography) are performed under acidic conditions.
-
Low Temperature: Perform all purification and handling steps at low temperatures to slow the rate of rearrangement.
-
Anhydrous Conditions: Minimize exposure to water, which can facilitate the rearrangement.
Section 2: Visualizing the Chemistry
Understanding the reaction pathways is critical for effective troubleshooting. The diagrams below illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.
Caption: Competing O- vs. N-acylation pathways.
Caption: A logical workflow for troubleshooting common issues.
Section 3: Troubleshooting Guide & Recommended Protocols
Troubleshooting Summary Table
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |
| High Yield of N-Acyl Byproduct | Reaction conditions are neutral or basic, making the nitrogen atom the primary nucleophile. | 1. Eliminate any organic bases (e.g., triethylamine, pyridine).2. Introduce a strong acid catalyst (e.g., 1.1 eq. of MeSO₃H) or use an acidic solvent (e.g., CF₃CO₂H).[3] |
| Low Conversion / No Reaction | 1. Acylating agent is not reactive enough.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Switch from an anhydride to a more reactive acyl chloride.2. Allow the reaction to warm from 0 °C to room temperature.3. Monitor by TLC/LCMS and extend the reaction time. |
| Product is Pure Post-Reaction but Isomerizes to N-Acyl Form After Purification | O→N acyl shift is occurring due to exposure to neutral/basic conditions during workup or on silica gel. | 1. Perform an acidic aqueous workup.2. Isolate the product as its hydrochloride or trifluoroacetate salt.[3]3. If chromatography is necessary, consider using acid-treated silica gel and run at low temperatures. |
| Formation of Di-Acylated Product | Excess acylating agent or overly harsh conditions are forcing a second acylation on the less reactive site. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.2. Add the acylating agent slowly at 0 °C to maintain control. |
Experimental Protocols
Protocol 1: Recommended Method for Selective O-Acylation
This protocol is designed to maximize the yield of the desired N'-acyloxy product by creating an acidic environment that deactivates the competing nitrogen nucleophile.
-
Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Acidification:
-
Add methanesulfonic acid (MeSO₃H, 1.1 eq.) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C to ensure complete protonation of the substrate.
-
-
Acylation:
-
In a separate flask, prepare a solution of the acyl chloride (e.g., acetyl chloride, 1.05 eq.) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typically 2-12 hours).
-
-
Workup and Isolation:
-
Upon completion, cool the reaction back to 0 °C.
-
Slowly add diethyl ether to precipitate the product as its hydrochloride salt.[3]
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum. This method often yields a product of high purity without the need for column chromatography, thus avoiding potential O→N acyl shift on silica.
-
Protocol 2: Analytical Workflow for Reaction Monitoring
-
TLC Analysis:
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The starting material, O-acylated product, and N-acylated product should have distinct Rf values. The N-acylated product is typically less polar than the O-acylated product.
-
-
LCMS Analysis:
-
Use a C18 reverse-phase column.
-
A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is effective for separation.
-
The mass spectrometer will confirm the masses of the starting material (M), the acylated product (M + R-CO), and any di-acylated byproduct (M + 2x(R-CO)). The O- and N-acylated isomers will have the same mass but different retention times.
-
References
-
Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]
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Yamada, K., et al. (n.d.). Kinetic Resolution of α-Hydroxyamide via N-Heterocyclic Carbene-Catalyzed Acylation. Angewandte Chemie International Edition. [Link]
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Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. [Link]
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Wang, P., et al. (2022). Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. Chemical Communications. [Link]
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Murarka, S., et al. (2024). Photodecarboxylative Radical Cascade Involving N-(Acyloxy)phthalimides for the Synthesis of Pyrazolones. Organic Letters. [Link]
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Various Authors. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation. Quora. [Link]
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Singh, U., et al. (2018). Chemoselective Acylation of Nucleosides. Chemistry - A European Journal. [Link]
- Various Authors. (n.d.). Process for the preparation of n-acyl amides of alpha-ketocarboxylic acids.
-
Lakna. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]
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Satterfield, R., et al. (2019). The chemistry and applications of RNA 2′-OH acylation. Nature Reviews Chemistry. [Link]
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Oelgemöller, M., et al. (2024). Synthesis of Acylated Naphthohydroquinones Through Photo-Friedel–Crafts Acylation and Evaluation of Their Antibiotic Potential. Photochem. [Link]
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Boumoud, B., et al. (2016). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. [Link]
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Shang, R., & Fu, Y. (2020). Synthesis of Alkyl-methyl/ethyl Derivatives from N-(Acyloxyalkyl)phthalimides. Synfacts. [Link]
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Toki, H., et al. (1981). Regioselectivity and reactivity in microsomal hydroxylation of a series of N-acyl- and N-sulfonylamines in rats. Drug Metabolism and Disposition. [Link]
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Various Authors. (2021). What is the difference between O acylation and N acylation?. Brainly.in. [Link]
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Prankerd, R. J., & Stella, V. J. (1990). Base catalysed rearrangement of N-alkyl-O-acyl hydroxamic acids: synthesis of 2-acyloxyamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Ohwada, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. International Journal of Molecular Sciences. [Link]
-
Vale, N. (2015). N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Li, X., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Sensors. [Link]
-
Floreancig, P., et al. (2016). Synthesis of N,O-acetals by net amide CeN bond insertion of aldehydes into N-acyl phthalimides. Tetrahedron. [Link]
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Bak, A., et al. (2021). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. RSC Advances. [Link]
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Li, X., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Sensors. [Link]
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Mangold, J. B., & Hanna, P. E. (1983). Mechanism-based inactivation of N-arylhydroxamic acid N,O-acyltransferase by 7-substituted-N-hydroxy-2-acetamidofluorenes. Journal of Medicinal Chemistry. [Link]
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van der Put, M., et al. (2018). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. Beilstein Journal of Organic Chemistry. [Link]
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Castro, E. A., et al. (1985). N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Gensch, T., et al. (2021). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]
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Wang, C., et al. (2024). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Nature Communications. [Link]
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Kumar, G. H., et al. (2024). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Efficient C-Halogen Bond Installation. Chemical Science. [Link]
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Wang, F., et al. (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry. [Link]
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Strieth-Kalthoff, F., et al. (2023). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]
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Hagar, M., et al. (2020). SYNTHESIS OF NEW AMIDES BASED ON THE N-HYDROXYACETYLATION OF P-TOLUIDINE. ResearchGate. [Link]
-
Miller, M. J. (2009). Methods for Hydroxamic Acid Synthesis. Chemical Reviews. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the FTIR Spectrum of N'-hydroxy-2-naphthalenecarboximidamide
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. N'-hydroxy-2-naphthalenecarboximidamide, an amidoxime derivative of naphthalene, presents a unique spectroscopic challenge due to its combination of aromatic, amine, and oxime functionalities. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative first pass at confirming the synthesis and purity of such a molecule. This guide provides an in-depth interpretation of the expected FTIR spectrum, grounded in established spectroscopic principles and comparative data, to empower researchers in their analytical endeavors.
The Molecule: Structure and Expected Vibrational Modes
Before delving into the spectrum, understanding the molecular structure of this compound is crucial. The molecule consists of a 2-substituted naphthalene ring attached to an amidoxime group (-C(NH₂)=NOH).
The primary vibrational modes we anticipate observing in an FTIR spectrum arise from the stretching and bending of specific bonds within these functional groups. The interplay of these groups, particularly through hydrogen bonding, will influence the final appearance of the spectrum.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the data is reliable, a robust experimental protocol is essential. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred for its minimal sample preparation and high reproducibility.
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.
-
Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. A clean crystal is verified by a flat baseline in a background scan.
-
Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's anvil. This ensures intimate contact between the sample and the crystal, which is critical for a strong, high-quality signal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software to produce the final absorbance spectrum.
Interpreting the Spectrum: A Region-by-Region Analysis
The FTIR spectrum is typically analyzed in distinct regions, each corresponding to different types of molecular vibrations.
The High-Frequency Region (4000-2500 cm⁻¹): O-H and N-H Stretching
This region is dominated by the stretching vibrations of bonds involving hydrogen. For this compound, we expect to see:
-
O-H Stretch (Oxime): A broad, medium-to-strong absorption band is anticipated between 3600 and 3200 cm⁻¹.[1][2] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
-
N-H Stretch (Amine): The primary amine (-NH₂) group will give rise to two distinct, medium-intensity peaks between 3500 and 3300 cm⁻¹.[3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.
-
Aromatic C-H Stretch: A series of weaker, sharp peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of the C-H bonds on the naphthalene ring.[4]
The Double and Triple Bond Region (2500-1500 cm⁻¹): C=N, C=C, and N-H Bending
This region is often the most informative for confirming the core structure.
-
C=N Stretch (Amidoxime): A medium to strong absorption is expected in the 1690-1620 cm⁻¹ range.[1][3][5][6] This peak is a key indicator of the amidoxime functionality. Some studies have noted that this band can be found around 1656-1657 cm⁻¹.[3][5]
-
N-H Scissoring (Amine): The bending vibration of the -NH₂ group typically appears as a medium-to-strong band between 1650 and 1580 cm⁻¹.[3] This peak can sometimes overlap with the C=N stretching band.
-
Aromatic C=C Stretch: The naphthalene ring will produce several sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon double bonds within the aromatic system.
The Fingerprint Region (1500-650 cm⁻¹): Complex Vibrations
This region contains a wealth of information from various bending and stretching vibrations. While complex, certain peaks are highly diagnostic.
-
C-N Stretch: Look for a medium-intensity band in the 1350-1200 cm⁻¹ range, corresponding to the stretching of the single bond between the naphthalene ring and the amidoxime carbon.
-
N-O Stretch (Oxime): A characteristic medium-intensity peak for the N-O bond stretch is expected around 960-930 cm⁻¹.[1][5][6] Its presence is a strong confirmation of the oxime structure.
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the naphthalene ring gives rise to a distinctive pattern of strong bands in the 900-675 cm⁻¹ region. For a 2-substituted naphthalene, characteristic bands are expected around 844, 814, and 742 cm⁻¹, corresponding to C-H bends for one, two, and four adjacent hydrogens, respectively.[7]
Summary of Expected FTIR Peaks
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3600-3200 | O-H Stretch | Oxime (-NOH) | Medium-Strong, Broad |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Amine (-NH₂) | Medium, Two Peaks |
| 3100-3000 | C-H Stretch | Aromatic (Naphthalene) | Weak-Medium, Sharp |
| 1690-1620 | C=N Stretch | Amidoxime | Medium-Strong |
| 1650-1580 | N-H Scissoring Bend | Amine (-NH₂) | Medium-Strong |
| 1600-1450 | C=C Stretch | Aromatic (Naphthalene) | Medium, Multiple Sharp Peaks |
| 1350-1200 | C-N Stretch | Aryl-Amine | Medium |
| 960-930 | N-O Stretch | Oxime | Medium |
| 900-675 | C-H Out-of-Plane Bend | 2-Substituted Naphthalene | Strong, Characteristic Pattern |
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for functional group identification, it is often used in conjunction with other techniques for complete structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the precise mapping of the molecular skeleton and confirmation of connectivity, which FTIR cannot provide.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern. This is crucial for confirming the elemental composition and providing further evidence for the proposed structure.
-
UV-Visible Spectroscopy: This technique is useful for characterizing the conjugated aromatic system of the naphthalene ring and can be used for quantitative analysis.
The choice of technique depends on the specific analytical question being asked.
Caption: Decision workflow for selecting analytical techniques.
Conclusion
Interpreting the FTIR spectrum of this compound is a systematic process of assigning observed absorption bands to the vibrational modes of its constituent functional groups. By focusing on the characteristic peaks for the oxime O-H, amine N-H, amidoxime C=N, oxime N-O, and the aromatic naphthalene C=C and C-H vibrations, a researcher can confidently confirm the identity and integrity of the synthesized compound. When combined with complementary techniques like NMR and Mass Spectrometry, a complete and unambiguous structural determination can be achieved, which is a critical step in the drug development pipeline.
References
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (n.d.).
- The FT-IR spectra of (a) polyacrylonitrile and (b) poly(amidoxime) and... - ResearchGate. (n.d.).
- FTIR data of nitrile (1 c and 2) and amidoxime (1 c‐AO and 2‐AO)... - ResearchGate. (n.d.).
- The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution. (2022, June 15).
- Oxime - Wikipedia. (n.d.).
- FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c)... - ResearchGate. (n.d.).
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1).
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
- IR SPECTRUM OF A CARBOXYLIC ACID. (n.d.).
- THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. (n.d.).
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Advanced MS/MS Profiling: N'-hydroxy-2-naphthalenecarboximidamide vs. Metabolic Analogs
Executive Summary & Analytical Context
N'-hydroxy-2-naphthalenecarboximidamide (also known as 2-naphthylamidoxime) represents a critical class of amidoxime prodrugs . These compounds are designed to improve the oral bioavailability of amidines, which are often potent but poorly absorbed due to their high basicity. Upon absorption, the amidoxime is reduced by the Mitochondrial Amidoxime Reducing Component (mARC) to the active amidine.
For drug development professionals, the analytical challenge lies not just in detecting the parent compound, but in confidently differentiating it from its active metabolite (the Amidine ) and its potential hydrolytic degradant (the Amide ).
This guide provides a definitive comparison of the mass spectrometric fragmentation patterns of these three structural analogs, establishing a self-validating protocol for their identification in complex biological matrices.
The Comparison Cohort
| Compound | Role | Structure | MW (Monoisotopic) | [M+H]⁺ |
| This compound | Prodrug (Target) | C₁₁H₁₀N₂O | 186.08 | 187.09 |
| 2-Naphthamidine | Active Metabolite | C₁₁H₁₀N₂ | 170.08 | 171.09 |
| 2-Naphthamide | Inactive Degradant | C₁₁H₉NO | 171.07 | 172.08 |
Fragmentation Mechanics & Differentiation
The differentiation of these species relies on distinct neutral loss pathways triggered by Collision-Induced Dissociation (CID).
A. This compound (Amidoxime)
-
Primary Precursor: m/z 187.09
-
Dominant Mechanism: The N-O bond is the weakest link.
-
Loss of Oxygen (-16 Da): A characteristic "prodrug-to-drug" transition within the mass spectrometer. The ion at m/z 187 loses an oxygen atom to form the amidine ion at m/z 171.
-
Loss of Hydroxylamine (-33 Da): A concerted loss of NH₂OH leads to the formation of the nitrile cation at m/z 154.
-
Dehydration (-18 Da): Loss of water to form m/z 169.
-
B. 2-Naphthamidine (Active Drug)
-
Primary Precursor: m/z 171.09
-
Dominant Mechanism:
-
Loss of Ammonia (-17 Da): The amidine group readily loses NH₃ to form the stable nitrile cation at m/z 154.
-
Stability: Unlike the amidoxime, it does not show a loss of 16 Da or 33 Da.
-
C. 2-Naphthamide (Degradant)
-
Primary Precursor: m/z 172.08
-
Dominant Mechanism:
-
Loss of Ammonia (-17 Da): Forms the acylium ion (naphthoyl cation) at m/z 155.
-
Loss of CO (-28 Da): The acylium ion (155) further degrades to the naphthyl cation at m/z 127.
-
Comparative Fragmentation Table
| Feature | Amidoxime (Prodrug) | Amidine (Active) | Amide (Degradant) |
| Parent Ion ([M+H]⁺) | 187 | 171 | 172 |
| Key Fragment 1 | 171 (Loss of O) | 154 (Loss of NH₃) | 155 (Loss of NH₃) |
| Key Fragment 2 | 154 (Loss of NH₂OH) | 127 (Naphthyl) | 127 (Naphthyl) |
| Diagnostic Neutral Loss | -16 Da (Oxygen) | -17 Da (Ammonia) | -17 Da (Ammonia) |
| Interference Risk | Fragment 171 mimics Amidine parent | Fragment 154 is common | Fragment 155 is unique |
Visualizing the Pathways
The following diagrams illustrate the mechanistic pathways and the decision logic for analysts.
Diagram 1: Fragmentation Pathways
This diagram maps the specific bond cleavages for the Amidoxime and its relationship to the Amidine fragment.
Caption: Mechanistic fragmentation pathways distinguishing the N'-hydroxy (Amidoxime) prodrug from Amide and Amidine analogs.
Diagram 2: Analytical Decision Tree
A logic flow for identifying the compound in a mixed sample (e.g., plasma extract).
Caption: Logical workflow for distinguishing isobaric and metabolic interferences in LC-MS/MS analysis.
Experimental Protocol: Method Development
To achieve the separation and sensitivity required for this analysis, the following protocol is recommended. This setup assumes a standard Triple Quadrupole (QqQ) or Q-TOF system.
Phase 1: Source Optimization (ESI Positive)
The amidoxime moiety is labile. Excessive source energy can cause in-source fragmentation (ISF), converting the prodrug (187) to the amidine (171) before it reaches the quadrupole.
-
Flow Rate: 0.3–0.5 mL/min.
-
Capillary Voltage: Set low (e.g., 2.5 – 3.0 kV) to minimize discharge.
-
Desolvation Temperature: 350°C – 400°C.
-
Cone Voltage (Critical): Perform a ramp from 10V to 50V.
-
Target: Maximize m/z 187 while minimizing m/z 171 in the Q1 scan.
-
Note: If m/z 171 appears in the Q1 scan of a pure standard, reduce Cone Voltage immediately.
-
Phase 2: MRM Transition Setup
For quantitative bioanalysis (PK studies), use Multiple Reaction Monitoring (MRM).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Amidoxime | 187.1 | 171.1 | 15 - 20 | 50 | Quantifier (Unique loss of O) |
| Amidoxime | 187.1 | 154.1 | 25 - 30 | 50 | Qualifier |
| Amidine | 171.1 | 154.1 | 20 - 25 | 50 | Quantifier |
| Amide | 172.1 | 155.1 | 15 - 20 | 50 | Quantifier |
Phase 3: Chromatographic Separation
Separation is vital because in-source fragmentation of the Amidoxime (187) can mimic the Amidine (171). They must have distinct Retention Times (RT).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5% -> 95% B
-
Expectation: The Amidine (more polar, basic) will elute earlier. The Amidoxime (less basic, more lipophilic due to N-OH) will elute later.
-
Validation: If a peak appears in the Amidine channel (171->154) at the same retention time as the Amidoxime, it is an artifact (crosstalk/ISF).
-
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579.
-
Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry, 281(46), 34796-34802.
-
MacKay, S. P., et al. (2004). 2-Naphthamidine inhibitors of urokinase.[2][3] Synthesis, structural analysis, and SAR of N-phenyl amide 6-substitution. Journal of Medicinal Chemistry, 47(3), 303-324.[2][4]
-
Santa Cruz Biotechnology. (n.d.). N'-Hydroxynaphthalene-2-carboximidamide Product Data. SCBT.
-
Liang, X., et al. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society.
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A Comparative Guide to the Binding Affinity of N'-Hydroxy-2-naphthalenecarboximidamide and Related Ligands
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively engage with biological targets is paramount. The N'-hydroxy-2-naphthalenecarboximidamide core, a compelling pharmacophore, has garnered interest for its potential therapeutic applications. This guide provides a comprehensive comparison of the binding affinities of ligands featuring this and related structural motifs, with a particular focus on their role as enzyme inhibitors. We will delve into the structure-activity relationships that govern their potency, the state-of-the-art methodologies used to quantify their interactions, and the causal-driven insights essential for researchers in medicinal chemistry and drug development.
The Significance of the N'-Hydroxycarboximidamide and Naphthalene Moieties in Drug Design
The this compound scaffold combines two key structural features: the N'-hydroxycarboximidamide (also known as an amidoxime) group and a naphthalene ring system. The amidoxime group is a versatile functional group known for its ability to chelate metal ions, a property that is crucial for the inhibition of metalloenzymes.[1] Histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases, are a prime example of such targets, as they contain a zinc ion in their active site.[]
The naphthalene ring, a bicyclic aromatic system, serves as a rigid scaffold that can be functionalized to optimize interactions with the target protein. Its extended π-system can engage in favorable π-π stacking and hydrophobic interactions within the binding pocket, contributing to the overall binding affinity.[3] The strategic combination of these two moieties has led to the development of potent enzyme inhibitors.
Comparative Analysis of Binding Affinity: A Focus on Histone Deacetylase (HDAC) Inhibition
While a direct comparative study of a homologous series of this compound ligands is not extensively documented in publicly available literature, we can draw valuable insights from structurally related compounds, particularly those targeting HDACs. The inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50), serves as a reliable proxy for binding affinity. A lower IC50 value indicates a higher potency and, generally, a stronger binding interaction.[4]
One notable example is N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , a novel HDAC inhibitor that incorporates a naphthalene ring and a hydroxamic acid group, which is functionally related to the N'-hydroxycarboximidamide moiety.[5] HNHA has demonstrated potent anti-proliferative activity against various renal cell carcinoma (RCC) cell lines, outperforming established HDAC inhibitors like SAHA (Vorinostat) and TSA (Trichostatin A).
Table 1: Comparative Inhibitory Activity (IC50) of HNHA and Other HDAC Inhibitors in Renal Cancer Cell Lines
| Compound | Caki-1 (IC50) | A-498 (IC50) | 786-O (IC50) | UMRC-3 (IC50) | Reference |
| HNHA | < 2.5 µM | < 2.5 µM | < 2.5 µM | < 2.5 µM | [5] |
| SAHA | ~ 5 µM | ~ 5 µM | ~ 5 µM | ~ 5 µM | [5] |
| TSA | ~ 500 nM | ~ 500 nM | ~ 500 nM | ~ 500 nM | [5] |
The data clearly indicates that HNHA exhibits superior or comparable potency to well-known HDAC inhibitors, highlighting the potential of the naphthalene-hydroxamate scaffold in achieving high binding affinity.[5]
Structure-Activity Relationship (SAR) Insights
The binding affinity of a ligand is exquisitely sensitive to its chemical structure. SAR studies elucidate how modifications to a molecule's architecture influence its biological activity. For enzyme inhibitors based on the N'-hydroxycarboximidamide or related hydroxamate scaffolds, several key principles apply:
-
The Zinc-Binding Group (ZBG): The N'-hydroxycarboximidamide or hydroxamic acid moiety is critical for chelating the Zn²⁺ ion in the active site of enzymes like HDACs. The geometry and electronic properties of this group are paramount for potent inhibition.[1]
-
The Linker Region: The chain connecting the ZBG to the "cap" group (in this case, the naphthalene ring) plays a crucial role in positioning the ligand within the binding pocket. The length and flexibility of this linker can significantly impact binding affinity. For instance, in a series of N-hydroxycinnamamide-based HDAC inhibitors, variations in the linker led to significant differences in potency and isoform selectivity.[6]
-
The "Cap" Group: The naphthalene ring acts as the cap group, interacting with residues at the rim of the active site. Modifications to this group can enhance hydrophobic and π-stacking interactions. For example, in a study of α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH), replacing a terminal phenyl group with a 1-naphthyl group resulted in a potent inhibitor with a Kᵢ of 2.6 nM.[7] This underscores the favorable interactions that larger aromatic systems like naphthalene can make.
The potent activity of HNHA suggests that the combination of a heptanomide linker and a 2-naphthylthio cap group provides an optimal arrangement for high-affinity binding to HDACs in renal cancer cells.[5]
Sources
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A Researcher's Guide to the Structural Validation of N'-hydroxy-2-naphthalenecarboximidamide and its Analogs
For professionals in drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of regulatory submissions. While a suite of analytical techniques contributes to this understanding, single-crystal X-ray diffraction (XRD) remains the gold standard for providing a definitive atomic-level map of a molecule.
This guide provides a comprehensive overview of the validation of X-ray diffraction data, using N'-hydroxy-2-naphthalenecarboximidamide as a focal point. Although a public crystal structure for this specific molecule is not available at the time of writing, this guide will use closely related structures to illustrate the principles and workflows of data validation. Furthermore, we will explore alternative and complementary techniques that are crucial when single crystals are unobtainable, a common scenario in the fast-paced environment of pharmaceutical research.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal XRD provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the conformation of a molecule in the solid state. This information is critical for understanding intermolecular interactions in a crystal lattice, which can be analogous to interactions in a protein binding pocket.
Experimental Workflow: From Crystal to Structure
The journey from a promising compound to a validated crystal structure is a multi-step process that demands precision and expertise.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Synthesis and Purification: The initial step involves the synthesis of this compound. A potential synthetic route could involve the reaction of 2-naphthonitrile with hydroxylamine. Following synthesis, rigorous purification, often by recrystallization or chromatography, is paramount to obtaining high-quality crystals.
-
Crystallization: This is often the most challenging step. Techniques such as slow evaporation, vapor diffusion, or solvent layering are employed to encourage the formation of single, well-ordered crystals suitable for diffraction.
-
Data Collection: A suitable crystal is mounted on a goniometer and typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a file containing the unique reflection data.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit. This iterative process minimizes the difference between the observed and calculated structure factors.
A Self-Validating System: Key Quality Metrics
The X-ray crystallography workflow contains numerous internal checks that ensure the quality and reliability of the final structure.[1] Key validation parameters are typically reported in the crystallographic information file (CIF). For a well-resolved small molecule structure, one would expect to see the following:
| Parameter | Description | Typical Value for Good Quality |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values are better. | < 1.0 Å |
| R-factor (R1) | The agreement between the observed and calculated structure factor amplitudes. Lower is better. | < 5% |
| Goodness-of-Fit (Goof) | Should be close to 1.0, indicating a good fit between the model and the data. | ~1.0 |
| Completeness (%) | The percentage of measured unique reflections out of the total possible. | > 95% |
| Redundancy | The average number of times a unique reflection has been measured. Higher is better. | > 3 |
These parameters, when within acceptable ranges, provide a high degree of confidence in the determined structure. For instance, the R-factor for high-resolution small-molecule crystal structures is typically around 4-5%, which primarily reflects experimental errors that are difficult to eliminate.[2]
When Crystals Won't Cooperate: A Multi-technique Approach
The reality of drug development is that not all compounds readily form high-quality single crystals. In such cases, a combination of other analytical techniques is employed to build a comprehensive picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[3] It provides information about the chemical environment of each atom, their connectivity, and their spatial proximity.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number and types of protons in a molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, establishing connectivity through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining stereochemistry and conformation.
Caption: The logical workflow for structure elucidation and validation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound with high accuracy, allowing for the determination of its elemental composition.[4] High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the fragments, which can provide valuable information about the molecule's substructures.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, one would expect to see characteristic absorption bands for O-H, N-H, C=N, and aromatic C-H bonds. While not providing a complete structural picture on its own, IR spectroscopy is an excellent complementary technique for confirming the presence of key functional groups.
A Comparative Analysis: XRD vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Provided | 3D atomic coordinates, bond lengths/angles, conformation, packing | Connectivity, stereochemistry, conformation in solution, dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination | Provides data on structure and dynamics in a biologically relevant state (solution) | High sensitivity, requires very small amounts of sample |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain.[7] | Can be complex to interpret for large molecules, lower resolution than XRD.[7] | Does not provide stereochemical information.[4] |
The key difference between NMR and X-ray crystallography is that NMR determines the type and number of atoms in a molecule in solution, while X-ray crystallography determines the atomic and molecular structure of a crystal.[1]
Conclusion
The structural validation of a novel compound like this compound is a critical undertaking in the drug development pipeline. Single-crystal X-ray diffraction, when applicable, provides the most definitive structural information. Its self-validating nature, based on a range of statistical parameters, ensures a high degree of confidence in the resulting model. However, in the frequent absence of suitable crystals, a multi-pronged approach utilizing NMR, mass spectrometry, and IR spectroscopy is essential. By combining the insights from these complementary techniques, researchers can confidently elucidate and validate the structures of new chemical entities, paving the way for successful drug discovery and development.
References
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
- Kos, J., et al. (2016). Synthesis of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their in vitro antimycobacterial activity. Molecules.
- Rupp, B. (2010). Validation and Quality Assessment of X-ray Protein Structures. Biomolecules.
- Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Taylor & Francis Online.
- Jasinski, J. P., et al. (2014). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online.
- Fiehn, O. (n.d.).
- The University of Manchester. (2015).
- Wishart, D. S. (2007). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis.
- Mestrelab Research. (n.d.). Structure Characterization. Mestrelab Research Analytical Chemistry Software.
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
- American Laboratory. (2012). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery.
- ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass.
- ACD/Labs. (2024).
- Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma.
- Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
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- 2. people.bu.edu [people.bu.edu]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Senior Application Scientist's Guide to the Elemental and Spectroscopic Analysis of N'-hydroxy-2-naphthalenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation and purity assessment of N'-hydroxy-2-naphthalenecarboximidamide, a molecule of interest in medicinal chemistry. As Senior Application Scientists, we move beyond mere procedural descriptions to explain the why behind the how, offering insights grounded in years of field experience to ensure your analytical strategy is both robust and efficient.
Introduction: The Imperative of Purity and Structural Integrity
This compound, with the chemical formula C₁₁H₁₀N₂O, is a naphthalene derivative with potential applications in drug discovery due to its structural motifs. Before any biological evaluation, its unambiguous identification and the establishment of its purity profile are paramount. Elemental analysis serves as the fundamental gatekeeper for verifying the empirical formula, while a suite of spectroscopic and chromatographic techniques provides the detailed architectural blueprint of the molecule. This guide will navigate you through the expected theoretical and experimental findings, offering a comparative look at the data you should anticipate.
Part 1: Elemental Analysis - The Foundational Verification
Elemental analysis is the quantitative determination of the elements present in a compound. For a pure sample of this compound, the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are calculated based on its molecular formula, C₁₁H₁₀N₂O[1].
Table 1: Theoretical vs. Expected Experimental Elemental Analysis of this compound
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical % | Expected Experimental % |
| Carbon (C) | 12.01 | 11 | 132.11 | 70.95 | 70.95 ± 0.4 |
| Hydrogen (H) | 1.008 | 10 | 10.08 | 5.41 | 5.41 ± 0.4 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.05 | 15.05 ± 0.4 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 8.59 | 8.59 ± 0.4 |
| Total | 186.21 | 100.00 |
Note: The molecular weight of this compound is 186.21 g/mol [1]. The expected experimental percentages are based on the generally accepted tolerance of ±0.4% for elemental analysis results.
Causality Behind Experimental Choices: The choice of combustion analysis for C, H, and N is due to its high precision and accuracy in converting the organic compound into its constituent elemental oxides (CO₂, H₂O) and N₂ gas, which are then quantitatively measured. Oxygen is typically determined by pyrolysis. It is crucial to use a high-purity, homogenous sample for elemental analysis to avoid erroneous results that could mislead subsequent research efforts. Minor deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or by-products from synthesis.
Part 2: A Multi-Technique Approach to Structural Elucidation
While elemental analysis confirms the empirical formula, it provides no information about the connectivity of the atoms. For this, a combination of spectroscopic and chromatographic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene ring, as well as signals for the amine and hydroxyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the functional groups.
-
¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbons in the molecule. The carbon signals will be spread over a wider chemical shift range than in the ¹H NMR spectrum, providing clear resolution for each unique carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Comparison with a Related Structure
| This compound (Predicted) | N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(aryl)methyl)acetamide (Experimental Example) [2] |
| ¹H NMR (DMSO-d₆, δ ppm): | ¹H NMR (DMSO-d₆, δ ppm): |
| Aromatic Protons (naphthalene): ~7.5-8.5 (m) | Aromatic Protons: ~7.0-8.5 (m) |
| -NH₂: ~5.0-6.0 (br s) | -NH: ~11.5 (s) |
| -OH: ~9.0-10.0 (br s) | -OH: ~10.0 (s) |
| ¹³C NMR (DMSO-d₆, δ ppm): | ¹³C NMR (DMSO-d₆, δ ppm): |
| Aromatic Carbons: ~110-140 | Aromatic Carbons: ~115-145 |
| C=N: ~150-160 | C=O (amide): ~165 |
| C=N: ~155 |
Expertise in Action: The broad singlets for the -NH₂ and -OH protons are due to proton exchange with the solvent and with each other. Their chemical shifts can be highly dependent on concentration and temperature. To confirm their assignment, a D₂O exchange experiment can be performed, which will cause these signals to disappear from the spectrum. The provided experimental data for a more complex naphthalene derivative illustrates the typical chemical shift regions for the key functional groups, providing a valuable reference point.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected FT-IR Absorption Bands for this compound and Comparison with a Related Structure
| Functional Group | This compound (Expected, cm⁻¹) | Naphthalimide Derivative (Experimental Example, cm⁻¹) [3] |
| O-H stretch (hydroxyl) | 3400-3200 (broad) | - |
| N-H stretch (amine) | 3300-3100 (medium) | 3716 |
| C-H stretch (aromatic) | 3100-3000 (sharp) | 2990, 2893 |
| C=N stretch (imidamide) | 1680-1640 (strong) | 1666 (C=N) |
| C=C stretch (aromatic) | 1600-1450 (multiple, medium) | 1577, 1510 |
| C-N stretch | 1350-1250 (medium) | - |
| C-O stretch | 1260-1000 (strong) | 1172, 1118, 1071, 1012 |
Trustworthiness of the Protocol: The presence of a broad O-H stretch and medium N-H stretches in the high-frequency region, coupled with a strong C=N absorption, would provide strong evidence for the presence of the key functional groups in the target molecule. Comparing the obtained spectrum with a database of known compounds or with the spectrum of a closely related, well-characterized molecule, such as the naphthalimide derivative shown, enhances the confidence in the structural assignment[3].
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further clues about its structure.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): An exact mass measurement should yield a value very close to the calculated molecular weight of 186.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for related naphthalene structures often involve the loss of small, stable molecules or radicals. For instance, the loss of the hydroxyl group (-OH) or the amine group (-NH₂) could be observed.
High-Performance Liquid Chromatography (HPLC): The Purity Check
HPLC is the workhorse for assessing the purity of a compound and for its quantification. A well-developed HPLC method should show a single, sharp, and symmetrical peak for the pure compound.
Typical HPLC Method Parameters for Naphthalene Derivatives:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 280 nm).
The presence of additional peaks in the chromatogram would indicate the presence of impurities, which would then need to be identified and quantified.
Part 3: Integrated Analytical Workflow and Data Interpretation
A robust characterization of this compound relies on the synergistic use of these techniques. The following workflow illustrates the logical progression of analysis.
Caption: Integrated workflow for the synthesis, purification, and comprehensive characterization of this compound.
Part 4: Detailed Experimental Protocols
Elemental Analysis (CHNS/O)
Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD). Oxygen is determined by pyrolysis in the absence of oxygen, where it is converted to CO and quantified.
Protocol:
-
Accurately weigh 1-3 mg of the dried, pure this compound into a tin capsule for CHN analysis. For O analysis, use a silver capsule.
-
Fold the capsule to ensure no sample is lost and place it in the autosampler of the elemental analyzer.
-
Run a blank (empty capsule) and a standard of known composition (e.g., acetanilide) to calibrate the instrument.
-
Analyze the sample in triplicate to ensure reproducibility.
-
The instrument software will calculate the percentage of each element based on the detector response and the calibration.
Conclusion
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. While elemental analysis provides the foundational confirmation of its empirical formula, a combination of NMR, FT-IR, and mass spectrometry is essential for the unambiguous elucidation of its molecular structure. HPLC serves as the final arbiter of purity. By understanding the principles behind each technique and the expected data, researchers can confidently and efficiently characterize this and other novel chemical entities, paving the way for further investigation into their potential therapeutic applications.
References
-
Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Turkish Journal of Chemistry. [Link]
-
Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. PLoS ONE. [Link]
-
Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. PLoS ONE. [Link]
Sources
- 1. N′-Hydroxynaphthalene-2-carboximidamide | CAS 64893-54-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: UV-Vis Characterization of N'-hydroxy-2-naphthalenecarboximidamide
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of N'-hydroxy-2-naphthalenecarboximidamide (also known as 2-naphthamidoxime). This document is structured to assist analytical scientists and medicinal chemists in the characterization, identification, and differentiation of this compound from its metabolic precursors and structural isomers.
Executive Summary & Compound Profile
This compound is a critical amidoxime intermediate, often utilized in medicinal chemistry as a prodrug moiety for amidines or as a nitric oxide donor. Its UV-Vis spectral signature is dominated by the naphthalene chromophore, significantly modulated by the amidoxime auxochrome.
-
IUPAC Name: this compound
-
Common Name: 2-Naphthamidoxime
-
Chromophore: Naphthalene nucleus conjugated with an amidoxime (
) group. -
Key Application: Reaction monitoring (nitrile to amidoxime conversion), purity assessment, and pKa determination.
UV-Vis Spectral Characteristics
Unlike simple benzene derivatives, the naphthalene system exhibits three distinct electronic transitions (Clar’s notation:
Characteristic Absorption Maxima ( ) in Methanol
Data represents typical spectral ranges for 2-substituted naphthalene amidoximes.
| Band Assignment | Transition Type | Wavelength ( | Extinction Coefficient ( | Structural Insight |
| Primary (E-Band) | 230 – 240 nm | ~4.5 – 4.8 | High-energy transition; sensitive to solvent cutoff. | |
| Secondary (K-Band) | 280 – 290 nm | ~3.8 – 4.0 | Main diagnostic band; indicates conjugation length. | |
| Tertiary (B-Band) | 330 – 345 nm | ~2.8 – 3.2 | Broad, lower intensity; highly sensitive to pH and H-bonding. |
Expert Insight: The amidoxime group allows for extended conjugation involving the lone pairs on the nitrogen and oxygen atoms. This results in the "smoothing" of the fine vibrational structure often seen in unsubstituted naphthalene.
Comparative Analysis: Benchmarking Performance
To validate the identity of this compound, it must be compared against its synthetic precursor and structural isomers.
A. Vs. Precursor (2-Naphthonitrile)
The synthesis typically involves the addition of hydroxylamine to 2-naphthonitrile. UV-Vis is the primary tool for monitoring this conversion.
-
2-Naphthonitrile:
~225 nm, ~270 nm. Sharp vibrational structure. -
2-Naphthamidoxime:
shifts to ~235 nm, ~285 nm. Loss of sharp fine structure. -
Differentiation: The appearance of the broad band >330 nm is diagnostic for the formation of the amidoxime, as the nitrile absorbs negligibly in this region.
B. Vs. Isomer (N'-hydroxy-1-naphthalenecarboximidamide)
Differentiation between the 1- and 2-isomers is critical in purity analysis.
-
1-Isomer (alpha): Due to peri-interaction (steric clash between the substituent and the C8 proton), the amidoxime group is twisted out of planarity. This reduces conjugation, leading to a hypsochromic (blue) shift and lower extinction coefficients compared to the 2-isomer.
-
2-Isomer (beta): Planar configuration allows maximum overlap, resulting in the longest
and highest intensity.
C. pH Sensitivity (Solvatochromism)
The amidoxime group is amphoteric. Its spectrum changes significantly with pH, which can be exploited for pKa determination.[1]
| State | pH Condition | Spectral Change | Mechanism |
| Cationic | pH < 2 (Acidic) | Blue shift | Protonation of the oxime N reduces electron donation. |
| Neutral | pH ~ 7 | Baseline | Standard resonance stabilization. |
| Anionic | pH > 12 (Basic) | Red shift (+10-15 nm) | Deprotonation of -OH creates a strong donor ( |
Experimental Protocol: Self-Validating Workflow
Objective: Accurate determination of
Reagents & Equipment[1][2][3][4]
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Avoid Acetone or Toluene due to UV cutoff interference.
-
Blank: Pure solvent from the same batch.
-
Standard: this compound (>98% purity).
Step-by-Step Methodology
-
Stock Preparation:
-
Dilution Series (Validation Step):
-
Prepare three dilutions:
, , and . -
Why? Linearity across these points confirms adherence to Beer-Lambert Law (
) and rules out aggregation artifacts.
-
-
Measurement:
-
Scan range: 200 nm to 400 nm.[4]
-
Baseline correction: Run pure methanol blank first.
-
Scan speed: Medium (approx. 200 nm/min) for spectral resolution.
-
-
Data Analysis:
-
Identify local maxima.
-
Calculate
for the band at ~285 nm using: where .
-
Visualized Workflow & Mechanism
The following diagram illustrates the logical flow for characterizing the compound and the mechanistic basis of the spectral shifts.
Figure 1: Analytical workflow for spectral validation. The secondary band (green) is optimal for quantification, while the tertiary band (red) confirms identity against precursors.
References
- Friedel, R. A., & Orchin, M. (1951). Ultraviolet Spectra of Aromatic Compounds. John Wiley & Sons. (Foundational text on naphthalene spectral bands).
-
Popiołek, Ł. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link (Context on amidoxime/hydrazone spectral shifts).
- Fabian, J., & Hartmann, H. (1980). Light Absorption of Organic Colorants: Theoretical Treatment and Empirical Rules. Springer-Verlag. (Theory of auxochrome shifts in naphthalene systems).
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Methodology for pH-dependent UV spectral analysis).
-
NIST Chemistry WebBook. "Naphthalene UV-Vis Spectrum." Link (Baseline data for the parent chromophore).
Sources
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Synthesis and Characterization of Naphthalenediimide-Functionalized Flavin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metfop.edu.in [metfop.edu.in]
Safety Operating Guide
Navigating the Disposal of N'-hydroxy-2-naphthalenecarboximidamide: A Guide for the Modern Laboratory
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of a compound's potential hazards is the first step in safe disposal. While a specific Safety Data Sheet (SDS) for N'-hydroxy-2-naphthalenecarboximidamide is not currently available, an analysis of related chemical classes allows for a presumptive hazard assessment.
Key Inferred Hazards:
-
Skin and Eye Irritation: Many naphthalenecarboxamide derivatives are known to cause skin and eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dusts from similar solid compounds can lead to respiratory irritation.[1][2]
-
Potential for Systemic Effects: Some hydroxamic acids have been shown to possess biological activity, and systemic effects upon ingestion or absorption cannot be ruled out.[4][5]
-
Aquatic Toxicity: Certain naphthalenecarboxamide derivatives are classified as toxic to aquatic life with long-lasting effects.[6]
Given these potential hazards, this compound should be handled as a hazardous substance. The precautionary principle dictates that in the absence of specific data, the most stringent applicable controls should be implemented.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all laboratory personnel must be equipped with the appropriate PPE. The following table outlines the minimum requirements.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of fine dust particles. |
Spill Management: Preparedness and Response
Accidental spills should be managed promptly and safely. A spill kit containing absorbent materials, waste bags, and appropriate PPE should be readily accessible in the laboratory.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.
-
Don PPE: Wear the prescribed personal protective equipment.
-
Contain the Spill: For solid materials, carefully sweep or vacuum the spilled compound. Avoid generating dust. For solutions, cover with an inert absorbent material.
-
Collect Waste: Place the spilled material and any contaminated absorbents into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup should be disposed of as hazardous waste.
Waste Collection and Labeling: A Critical Step for Compliance
Proper segregation and labeling of chemical waste are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Procedure for Waste Accumulation:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other compatible container with a secure, leak-proof lid.
-
Label the Container: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
-
-
Segregate Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Final Disposal Procedures: Ensuring Safe and Compliant Disposition
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company. Direct disposal into sanitary sewers or regular trash is strictly prohibited.
Recommended Disposal Pathway:
The primary recommended method for the disposal of this compound is incineration .
Protocol for Preparing Waste for Disposal:
-
Solid Waste:
-
Ensure the waste container is securely sealed and properly labeled.
-
The compound may be mixed with a combustible solvent to facilitate incineration.[7]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, weighing boats) should be collected in a separate, labeled hazardous waste bag.
-
Glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper management and disposal of chemical waste are non-negotiable aspects of modern scientific research. By adhering to the principles of hazard assessment, personal protection, and compliant disposal, researchers can ensure a safe working environment and minimize their environmental impact. This guide provides a comprehensive framework for the responsible handling of this compound, reflecting a commitment to the highest standards of laboratory practice.
References
-
Alkyl hydroxamic acids. (2015, June 18). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
A Guide to Personal Protective Equipment (PPE) for Handling N'-hydroxy-2-naphthalenecarboximidamide
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel research chemicals like N'-hydroxy-2-naphthalenecarboximidamide, for which comprehensive toxicological data may not be fully available, demands a proactive and meticulous approach to personal protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work is conducted with the highest degree of safety.
Understanding the Potential Hazards
This compound's structure suggests potential for skin and eye irritation, and possible harm if inhaled or ingested.[2][3][4][5] Similar compounds are known to cause respiratory irritation.[3][4][6] Therefore, it is imperative to minimize all routes of exposure through the diligent use of appropriate Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense against chemical exposure, supplementing crucial engineering controls like fume hoods.[7][8] The following is a breakdown of the minimum required PPE for handling this compound.
Eye and Face Protection: Your First Line of Defense
-
Requirement: Chemical splash goggles are mandatory whenever handling this compound in liquid or solid form.[7][9] Standard safety glasses with side shields offer insufficient protection against splashes.[7][8]
-
Rationale: The eyes are highly susceptible to chemical splashes. Goggles provide a complete seal around the eyes, preventing accidental contact.[10]
-
Enhanced Protection: In situations with a high risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a full-face shield should be worn in addition to chemical splash goggles.[9]
Skin and Body Protection: An Impermeable Barrier
-
Laboratory Coat: A long-sleeved, knee-length laboratory coat is required to protect against incidental contact and small splashes.
-
Gloves:
-
Material: Nitrile gloves are recommended for their broad chemical resistance.[9] Avoid using latex gloves, as they can offer less protection against various chemicals.
-
Integrity: Always inspect gloves for any signs of damage, such as tears or pinholes, before use.[11]
-
Technique: When working, ensure the cuffs of your gloves are pulled over the sleeves of your lab coat to create a protective overlap.[8][10]
-
Changing Gloves: Gloves should be changed immediately if they become contaminated. It is also good practice to change gloves periodically during extended procedures.[8]
-
Respiratory Protection: Safeguarding Against Inhalation
-
When Required: A NIOSH-approved respirator is necessary when there is a potential for generating dust or aerosols, such as when weighing the solid compound outside of a certified chemical fume hood.[9][12]
-
Type of Respirator: For solid particulates, an N95 respirator may be sufficient. However, for more extensive handling or in the case of a spill, a respirator with chemical cartridges may be required.[8][12]
-
Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their correct use and maintenance, in accordance with OSHA regulations.[8]
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Working in a Controlled Environment
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][11] The fume hood sash should be kept as low as possible to maximize its effectiveness.
Step-by-Step PPE Protocol
-
Donning (Putting On) PPE:
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don your chemical splash goggles.
-
If required, put on your respirator, ensuring a proper seal.
-
Wash your hands thoroughly.
-
Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Doffing (Taking Off) PPE:
-
Remove your gloves using a technique that avoids skin contact with the outer contaminated surface.
-
Remove your laboratory coat, turning it inside out as you remove it.
-
Take off your chemical splash goggles.
-
If used, remove your respirator.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing this compound, including unused material and solutions, must be disposed of as hazardous chemical waste.[1][11] Follow your institution's specific guidelines for chemical waste disposal.[13]
-
Contaminated PPE:
-
Gloves and other disposable items: All disposable PPE that has come into contact with the chemical, such as gloves and bench paper, should be placed in a designated hazardous waste container.[14]
-
Reusable PPE: Reusable items like laboratory coats should be professionally laundered if contaminated. Do not take contaminated lab coats home.
-
Data Presentation: PPE Requirements at a Glance
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | N95 Respirator (if not in a fume hood) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Running Reactions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Handling Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in a fume hood |
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Technical Support Center: HNHA (N-hydroxy-7-n-hexyloxy-2-naphthalenecarboximidamide). Benchchem.
- SAFETY DATA SHEET - 3-Hydroxy-N-(2-naphthyl)-2-naphthamide. (2025, November 24). TCI Chemicals.
- N-(2,5-Dimethoxyphenyl)
- Personal Protection for the Applic
- Personal Protective Equipment. HOME LANDSCAPE PESTICIDE USE.
- Health and Safety Compliance for the Research Labor
- Chemical Safety Guidelines. Environmental Health & Safety | The University of New Mexico.
- SAFETY DATA SHEET - 2-Naphthalenecarboxylic acid, 6-hydroxy-. Thermo Fisher Scientific.
- SAFETY DATA SHEET - N'-Hydroxybenzenecarboximidamide. (2010, October 20). Fisher Scientific.
- General Chemical Safety Guidelines. (2023, November 14). UCSD Blink.
- SAFETY DATA SHEET - 8-Carboxynaphthalene-1-carboxamide. Fisher Scientific.
- Working with Chemicals.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- SAFETY DATA SHEET - 2-Naphthalenecarboxylic acid, 1-hydroxy-. (2025, September 12). Thermo Fisher Scientific.
- Material Safety Data Sheet - N-(2-acetamidophenethyl)-1-hydroxy-2-naphthamide. (2005, October 3). Cole-Parmer.
- SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.
- SAFETY DATA SHEET - 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-. (2011, December 15). Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Safety d
- PPE Requirements Hazardous Drug Handling.
- Material Safety Data Sheet - N-Hydroxyphthalimide, 98%. (2005, October 3). Cole-Parmer.
- NIH Waste Disposal Guide 2022.
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- 2. fishersci.com [fishersci.com]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pppmag.com [pppmag.com]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 10. mytrainingbc.ca [mytrainingbc.ca]
- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. orf.od.nih.gov [orf.od.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
